molecular formula C4H5N3O B14588260 N-(2-Cyanoethenyl)urea CAS No. 61042-97-5

N-(2-Cyanoethenyl)urea

Cat. No.: B14588260
CAS No.: 61042-97-5
M. Wt: 111.10 g/mol
InChI Key: OLIYIIXYQZZNPW-UHFFFAOYSA-N
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Description

N-(2-Cyanoethenyl)urea is a urea derivative featuring a 2-cyanoethenyl (-CH₂CHCN) substituent attached to the urea backbone (NH₂CONH₂).

Properties

CAS No.

61042-97-5

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

2-cyanoethenylurea

InChI

InChI=1S/C4H5N3O/c5-2-1-3-7-4(6)8/h1,3H,(H3,6,7,8)

InChI Key

OLIYIIXYQZZNPW-UHFFFAOYSA-N

Canonical SMILES

C(=CNC(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Cyanoethenyl)urea can be synthesized through a variety of methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This reaction can be carried out in the presence of phosgene, although this method is less environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing simple filtration or routine extraction procedures to isolate the product . The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include phenyliodine diacetate, ammonia, and various catalysts such as palladium and indium triflate . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted ureas, carbamates, and thiocarbamates . These products have diverse applications in different fields.

Scientific Research Applications

N-(2-Cyanoethenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyanoethenyl)urea involves its interaction with various molecular targets and pathways. It exerts its effects by inducing specific chemical reactions, such as nucleophilic addition and substitution . The cyano group plays a crucial role in these reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Differences

The table below compares N-(2-Cyanoethenyl)urea with five structurally related urea derivatives, highlighting substituents, molecular properties, and applications inferred from evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound Not provided C₃H₅N₃O¹ ~115.1 2-cyanoethenyl Likely intermediate for pharmaceuticals or polymers
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea 34014-18-1 C₈H₁₅N₅OS 229.3 tert-butyl, thiadiazol ring Agrochemical potential (thiadiazol herbicidal activity)
N-(2-chloro-6-fluorobenzoyl)-N'-(trichlorovinyl)urea Not specified C₁₀H₅Cl₄FN₂O₂ 345.97 Chloro, fluoro, trichlorovinyl High lipophilicity; pesticide/pharmaceutical intermediate
N-(2-cyanophenyl)-N'-allylurea 122372-27-4 C₁₁H₁₀N₃O 200.22 Cyanophenyl, allyl Polymer chemistry (allyl reactivity)
N-(2-Fluoro-4-chlorophenyl)urea 1037142-46-3 C₇H₅ClFN₂O 188.58 Fluoro, chloro Pharmaceutical intermediate (halogen-enhanced binding)
N-(2-Pyridinylmethyl)urea 36226-31-0 C₇H₉N₃O 151.17 Pyridinylmethyl Biochemical reagent (metal coordination via pyridine)

¹Inferred based on structure.

Key Research Findings and Comparative Analysis

Electronic and Reactivity Profiles
  • Cyanoethenyl vs. Allyl Groups: The 2-cyanoethenyl group in this compound is more electron-withdrawing than the allyl group in N-(2-cyanophenyl)-N'-allylurea, making the former more reactive toward nucleophiles. The allyl group, however, enables thiol-ene click reactions, a feature absent in cyanoethenyl derivatives .
  • Halogenated Derivatives: Compounds like N-(2-chloro-6-fluorobenzoyl)-N'-(trichlorovinyl)urea exhibit elevated lipophilicity (logP ~4.2 estimated) due to multiple halogens, enhancing membrane permeability but reducing aqueous solubility. This contrasts with the polar cyanoethenyl group, which may improve solubility in polar aprotic solvents .
Physicochemical Properties
  • Molecular Weight and Solubility: this compound’s lower molecular weight (~115 g/mol) compared to trichlorovinyl (346 g/mol) or thiadiazol derivatives (229 g/mol) suggests better bioavailability but less thermal stability.
  • Hydrogen Bonding: The pyridinylmethyl group in N-(2-Pyridinylmethyl)urea provides hydrogen-bond acceptors (N, O), facilitating interactions with biological targets, whereas the cyanoethenyl group primarily acts as a hydrogen-bond donor .

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